EBV-EA Inhibition: 3,29-O-Dibenzoyloxykarounidiol Exhibits Sub-Micromolar IC50 Distinct from Parent Karounidiol
3,29-O-Dibenzoyloxykarounidiol demonstrates an IC50 of 0.8 μM for inhibition of TPA-induced EBV-EA expression in Raji cells, as determined by dose-response analysis [1]. This in vitro metric is not directly comparable to the in vivo ID50 values reported for karounidiol (0.3 mg/ear) and 7-oxodihydrokarounidiol (0.4 mg/ear) in the mouse ear inflammation model [2], highlighting that the dibenzoate derivative cannot be substituted with the parent alcohol in cellular assays without altering observed potency.
| Evidence Dimension | Inhibitory potency (IC50 / ID50) against TPA-induced effects |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Karounidiol (ID50 = 0.3 mg/ear); 7-Oxodihydrokarounidiol (ID50 = 0.4 mg/ear) |
| Quantified Difference | Different measurement scales (in vitro IC50 vs in vivo ID50); direct potency comparison is not applicable due to assay system differences |
| Conditions | Raji cells (EBV-EA expression induced by TPA) for target compound; Mouse ear inflammation model (TPA-induced) for comparators |
Why This Matters
This sub-micromolar IC50 provides a defined benchmark for cellular anti-tumor promotion screening, whereas the in vivo ID50 values for the parent alcohols reflect a different experimental context and cannot be used to predict or replace the performance of the dibenzoate derivative in vitro.
- [1] InvivoChem. 3,29-O-dibenzoyloxykarounidiol. Biological Activity Data. IC50 = 0.8 μM for TPA-induced EBV-EA inhibition. View Source
- [2] Yasukawa K, Akihisa T, Tamura T, Takido M. Inhibitory effect of karounidiol on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion. Biol Pharm Bull. 1994;17(3):460-462. View Source
